(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol
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Overview
Description
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with its unique structure, is used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-5-chloro-1-methylpyrazole with formaldehyde in the presence of a base to yield the desired methanol derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents, along with stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is utilized in diverse scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying biological activities and interactions at the molecular level.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-5-chloro-1-methylpyrazole): Lacks the methanol group, leading to different reactivity and applications.
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)ethanol: Similar structure but with an ethanol group, affecting its solubility and reactivity.
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)amine: Contains an amine group, leading to different biological activities.
Uniqueness
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. Its methanol group also provides additional sites for chemical modification, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKTWATZLWGKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CO)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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